Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

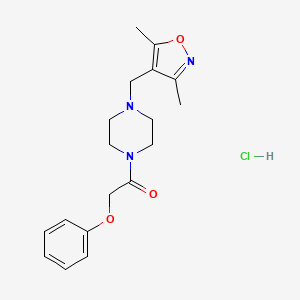

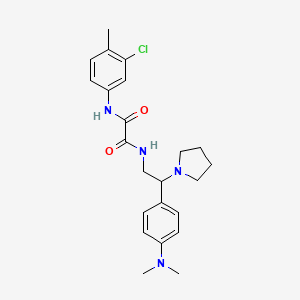

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride is a chemical compound with the CAS Number: 782493-63-4 . It has a molecular weight of 259.74 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

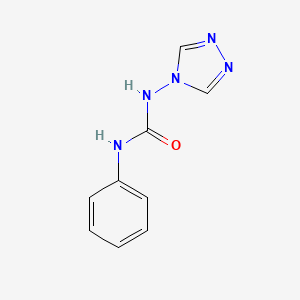

The molecular structure of Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride consists of a pyrazole ring attached to a piperidine ring via a carboxylate ester linkage . The InChI Code for this compound is 1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10;/h7-8,10,12H,2-6H2,1H3;1H .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups present in the molecule. Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride is a powder at room temperature . It has a molecular weight of 259.74 .Applications De Recherche Scientifique

Microwave-Assisted Amidation

- Application : Microwave-assisted treatment of related compounds demonstrates their potential in facilitating chemical transformations, suggesting applications in synthetic chemistry (Milosevic et al., 2015).

Mycobacterium Tuberculosis GyrB Inhibitors

- Application : Some analogs of the compound are investigated for their role as inhibitors against Mycobacterium tuberculosis, indicating their potential in antimicrobial research (Jeankumar et al., 2013).

Pesticide Synthesis

- Application : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, is used in the synthesis of the pesticide chlorantraniliprole, highlighting its significance in agricultural chemistry (Yeming Ju, 2014).

Allosteric Modulation

- Application : Research on compounds with similar structures, like Org compounds, reveals their role in allosteric modulation of cannabinoid receptors, suggesting their importance in neuropharmacology (Price et al., 2005).

Synthesis under Ultrasound Irradiation

- Application : Ultrasound irradiation in synthesizing pyrazole derivatives implies its use in enhancing synthetic procedures for efficiency and environmental friendliness (Machado et al., 2011).

Synthesis of Anticholinesterase Agents

- Application : Pyrazoline derivatives, similar in structure to the compound , are synthesized and evaluated for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Antimicrobial and Anticancer Agents

- Application : Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating potential applications in the development of new therapeutic agents (Hafez et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for research on Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Propriétés

IUPAC Name |

ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOSPJFAYOWWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)

![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)

![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)

![4-(4-methylphenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2417237.png)